molecular formula C12H7ClN2S B1303286 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile CAS No. 886360-62-9

2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile

Cat. No. B1303286
CAS RN: 886360-62-9
M. Wt: 246.72 g/mol
InChI Key: LQAGWDVUYVFWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile, also known as 2-CPSN, is an organic compound with a wide range of potential applications in the scientific research field. It is a derivative of the popular drug nicotine, and is a common component of many nicotine-based medications.

Scientific Research Applications

Chemiluminescence and Synthesis of Dioxetanes

2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile and its derivatives have been studied for their application in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which demonstrate chemiluminescence upon base-induced decomposition. This property highlights their potential utility in chemical sensors and imaging applications due to their ability to emit light. The synthesized dioxetanes were stable at room temperature, enabling easy handling and further experimentation (Watanabe et al., 2010).

Antimicrobial Activity

Research on derivatives of this compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that these compounds could be developed into new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Guna et al., 2015).

Cytotoxicity and Anticancer Potential

The cytotoxic effects of novel thiophene-containing compounds related to this compound have been evaluated, revealing non-toxic profiles against PC-3 and HeLa cell lines. This opens the door for further research into their potential as anticancer agents, particularly focusing on their safety and efficacy in cancer treatment (Mabkhot et al., 2016).

Synthesis of Functionalized Pyrans and Oxadiazoles

Another application is in the synthesis of highly functionalized pyrans and 1,2,4-oxadiazoles through three-component reactions and 1,3-dipolar cycloaddition. These compounds have potential applications in organic synthesis, drug development, and materials science due to their diverse functional groups and structural versatility (Kumar et al., 2013).

Development of Polyimides

Derivatives have also been utilized in the synthesis of transparent aromatic polyimides with high refractive indexes and small birefringences. Such materials are valuable in optics and electronics, indicating the potential of this compound in the development of high-performance polymers (Tapaswi et al., 2015).

Anti-Tubercular Properties

Compounds synthesized from this compound have shown promising anti-tubercular activity, particularly against Mycobacterium tuberculosis. This suggests a potential therapeutic application in treating tuberculosis, especially in the context of drug-resistant strains (Manikannan et al., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAGWDVUYVFWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.